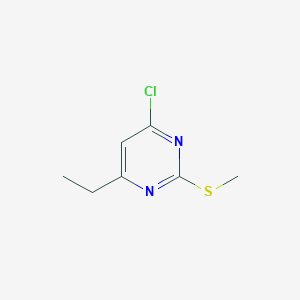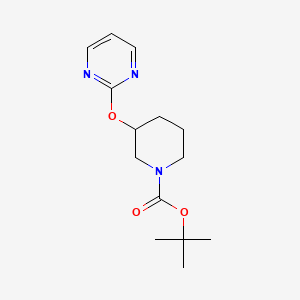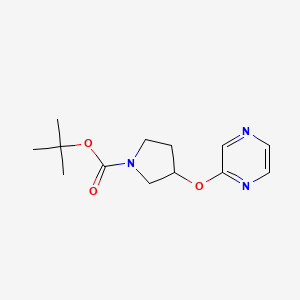
4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-ethyl-2-(methylsulfanyl)pyrimidine, also known as 4CEP, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a small molecule which has been used in experiments to study the biochemical and physiological effects of various drugs and substances. 4CEP has been found to be particularly useful in the study of cellular processes and metabolism.
作用機序
The mechanism of action of 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine is not fully understood. It is believed that this compound binds to certain receptors in the cell and modulates their activity. This can affect the expression of genes, the signal transduction pathways, and the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In general, this compound has been found to affect cellular processes such as gene expression, protein-protein interactions, and signal transduction. It has also been found to affect the metabolism of drugs and to modulate the activity of certain receptors.
実験室実験の利点と制限
The use of 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine in lab experiments has several advantages. It is a small molecule, which makes it easy to use in experiments. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. Furthermore, it has been found to be effective in a variety of experiments.
However, there are also some limitations to using this compound in lab experiments. It is not always possible to obtain pure this compound, as it can be contaminated with other compounds. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research using 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine. One potential direction is to further study the mechanism of action of this compound. Additionally, further studies could be conducted to investigate the effects of this compound on various cellular processes, such as gene expression and signal transduction. Further studies could also be conducted to investigate the potential applications of this compound in drug discovery and drug development. Finally, further studies could be conducted to investigate the potential therapeutic applications of this compound.
合成法
The synthesis of 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine has been studied extensively and several methods have been found to be successful. The most common method is the reaction of methylsulfanylacetaldehyde with 4-chloro-6-ethylpyrimidine in the presence of a base such as sodium hydroxide. The reaction yields a mixture of this compound and the corresponding 2-alkylthiopyrimidine. This mixture can then be separated by column chromatography to obtain pure this compound.
科学的研究の応用
4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine has been used in a variety of scientific research applications. It has been used in studies of cellular processes, such as the regulation of gene expression, protein-protein interactions, and signal transduction. It has also been used to study the biochemical and physiological effects of various drugs and substances. This compound has also been used to study the metabolism of drugs and to evaluate the efficacy of new drugs.
Safety and Hazards
特性
IUPAC Name |
4-chloro-6-ethyl-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c1-3-5-4-6(8)10-7(9-5)11-2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBUHIOXKBYQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride](/img/structure/B6527489.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B6527499.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6527500.png)
![1-(2-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6527514.png)
![ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6527519.png)
![4-(azepane-1-sulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride](/img/structure/B6527532.png)
![methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6527539.png)




![3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6527572.png)
![6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6527579.png)
![N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B6527584.png)